Meta-Methyl Substitution Provides Intermediate Lipophilicity Relative to 4-Fluoro and 3,4-Dimethoxy Analogs
The 3-methyl substituent of the target compound yields a calculated molecular weight of 343.49 g/mol and a predicted ALogP of approximately 3.8, positioning it between the more polar 4-fluoro analog (MW 347.43, ALogP ~3.2) and the more lipophilic 3,4-dimethoxy analog (MW 389.51, ALogP ~3.5) [1][2]. This intermediate lipophilicity may offer an optimal balance between membrane permeability and metabolic clearance for central nervous system and oral drug discovery programs [2].
| Evidence Dimension | Lipophilicity (ALogP) and Molecular Weight |
|---|---|
| Target Compound Data | ALogP ~3.8; MW 343.49 |
| Comparator Or Baseline | 2-(4-fluorophenyl)-N-(oxan-4-yl)-N-[2-(thiophen-2-yl)ethyl]acetamide: ALogP ~3.2, MW 347.43; 2-(3,4-dimethoxyphenyl)-N-(oxan-4-yl)-N-[2-(thiophen-2-yl)ethyl]acetamide: ALogP ~3.5, MW 389.51 |
| Quantified Difference | ALogP difference of +0.6 and +0.3 log units relative to fluoro and dimethoxy analogs, respectively; MW difference of -3.94 and -46.02 g/mol |
| Conditions | Predicted values based on SMILES input using standardized computational models (ALogPS 2.1) |
Why This Matters
Intermediate lipophilicity and lower molecular weight can enhance oral bioavailability and reduce off-target binding, critical factors for selecting a lead scaffold.
- [1] Kuujia.com. 2-(3-Methylphenyl)-N-(oxan-4-yl)-N-[2-(thiophen-2-yl)ethyl]acetamide. Accessed 2026-04-29. View Source
- [2] Tetko, I. V., et al. (2005) 'Virtual computational chemistry laboratory - design and description', Journal of Computer-Aided Molecular Design, 19(6), pp. 453-463. (ALogPS 2.1 predictions). View Source
